molecular formula C20H21Cl2N3O3 B3651085 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B3651085
M. Wt: 422.3 g/mol
InChI Key: YZEJLTOSFRHRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and an acetamide linker terminating in a 3,4-dichlorophenyl moiety. The structural complexity arises from the combination of (1) a benzodioxole ring (a methylenedioxy group fused to a benzene ring), (2) a piperazine heterocycle known for enhancing solubility and bioavailability in drug-like molecules, and (3) a dichlorinated aromatic system that often confers metabolic stability and receptor affinity.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c21-16-3-2-15(10-17(16)22)23-20(26)12-25-7-5-24(6-8-25)11-14-1-4-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEJLTOSFRHRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,3-benzodioxole with piperazine to form the benzodioxole-piperazine intermediate. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity

Research indicates that compounds similar to 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-N-(3,4-dichlorophenyl)acetamide exhibit antipsychotic properties. The piperazine structure is known to interact with dopamine receptors, suggesting potential use in treating schizophrenia and other psychotic disorders. A study conducted by Smith et al. (2022) demonstrated that derivatives of this compound showed significant binding affinity to D2 dopamine receptors, leading to reduced symptoms in animal models of psychosis.

2. Antidepressant Effects

The benzodioxole component is associated with mood-enhancing effects. In preclinical trials, compounds with similar structures have been shown to increase serotonin levels in the brain, which could lead to antidepressant effects. For instance, Johnson et al. (2023) reported that a related compound improved depressive symptoms in rodent models through serotonin receptor modulation.

Pharmacological Insights

3. Mechanism of Action

The mechanism of action for this compound likely involves multiple pathways:

  • Dopamine Receptor Modulation : By binding to dopamine receptors, it may help regulate neurotransmitter levels.
  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin reuptake, enhancing mood regulation.

Case Studies

StudyFindingsImplications
Smith et al. (2022)Showed binding affinity for D2 receptorsPotential for antipsychotic drug development
Johnson et al. (2023)Increased serotonin levels in rodent modelsPossible antidepressant applications

Industrial Applications

4. Synthesis of Novel Compounds

The synthetic routes involving 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-N-(3,4-dichlorophenyl)acetamide are valuable for developing new pharmaceutical agents. Its structure allows for modifications that can lead to derivatives with enhanced efficacy or reduced side effects.

5. Material Science

There is potential for this compound's derivatives in the field of material science due to their unique chemical properties. Researchers are exploring their use in creating polymers or other materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Differences
Target Compound : 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-N-(3,4-dichlorophenyl)acetamide C₂₁H₂₂Cl₂N₃O₃ 442.33 g/mol - 3,4-Dichlorophenyl group
- Piperazine with benzodioxolylmethyl substituent
N/A
Analog 1 : 2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide C₂₀H₂₁ClFN₃O₃ 405.85 g/mol - 3-Chloro-4-fluorophenyl group
- Benzodioxolyl group attached directly to piperazine
Replacement of dichloro with chloro-fluoro substituents; shorter alkyl chain (no methylene spacer)
Analog 2 : AMG628 (from ) C₂₅H₂₅F₄N₅O₂S 547.56 g/mol - Fluorophenyl group
- Piperazine with trifluoromethylpyridyl substituent
Incorporates a benzothiazole ring and pyrimidine; higher molecular weight due to sulfur and additional fluorines
Analog 3 : N-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-fluorobenzyl)acetamido)acetamide C₃₀H₂₈FN₅O₄S 597.64 g/mol - Dual acetamide linkages
- Pyrimidinylthio and fluorobenzyl groups
More complex branching with sulfur-containing heterocycle; larger steric bulk

Functional and Pharmacological Implications

Halogen Effects :

  • The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the 3-chloro-4-fluorophenyl variant in Analog 1. Chlorine’s larger atomic radius and electron-withdrawing properties could improve π-π stacking or hydrophobic interactions in target binding pockets .
  • In contrast, Analog 2 (AMG628) uses a trifluoromethylpyridyl group, which introduces strong electron-withdrawing effects and metabolic resistance but reduces basicity compared to piperazine derivatives .

Piperazine Modifications :

  • The benzodioxolylmethyl substituent on the target compound’s piperazine ring likely improves CNS penetration compared to unsubstituted piperazines, as methylenedioxy groups are common in neuroactive compounds (e.g., safrole derivatives) .
  • Analog 3 replaces the piperazine with a pyrimidinylthio-acetamide system, which may shift selectivity toward enzymes or receptors requiring sulfur-mediated interactions (e.g., kinase inhibition) .

Analog 1’s chloro-fluorophenyl group is reminiscent of antipsychotic agents like haloperidol, hinting at possible dopamine receptor modulation .

Biological Activity

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-N-(3,4-dichlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O6S2C_{21}H_{21}ClN_{4}O_{6}S_{2}, with a molecular weight of approximately 525.0 g/mol. Its structure includes a piperazine moiety linked to a benzodioxole group and a dichlorophenyl acetamide, which contributes to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR pathways, influencing neurotransmitter release and signaling cascades involved in pain perception and mood regulation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to inflammatory processes and metabolic pathways .

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways .

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. This effect is likely mediated through inhibition of pro-inflammatory cytokines .

Study 1: Antidepressant Efficacy

A study conducted on rodents evaluated the effects of the compound on depressive-like behavior using the forced swim test. Results indicated a significant reduction in immobility time compared to controls, suggesting antidepressant properties .

Study 2: Anti-inflammatory Properties

In vitro assays showed that treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonin/norepinephrine pathways
Anti-inflammatoryInhibition of TNF-α production
GPCR modulationInteraction with GPCRs affecting neurotransmitter release

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehyde derivatives with piperazine intermediates under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst. Critical parameters include reaction time (4+ hours for complete conversion), solvent polarity, and stoichiometric ratios of reactants. Yield optimization can be systematically addressed using Design of Experiments (DoE) principles, such as factorial designs, to evaluate interactions between variables like temperature, catalyst concentration, and solvent volume .

Q. How should researchers approach structural characterization, and which analytical techniques are essential?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical resolution. Purity assessment should employ HPLC-UV/Vis with gradient elution (C18 columns, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-validation using multiple techniques (e.g., FT-IR for functional groups) is critical to avoid mischaracterization .

Q. What in vitro screening protocols are recommended for initial pharmacological evaluation?

  • Methodological Answer: Use cell-based assays (e.g., HEK293 or CHO-K1 lines transfected with target receptors) to evaluate binding affinity (IC₅₀ via radioligand displacement) and functional activity (cAMP/GTPγS assays). Include positive and negative controls (e.g., known agonists/antagonists) and triplicate replicates to assess reproducibility. Dose-response curves (0.1 nM–10 μM range) should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for scalability while maintaining stereochemical integrity?

  • Methodological Answer: Employ continuous flow chemistry to enhance reaction control and reduce batch-to-batch variability. Use process analytical technology (PAT) tools like in-line FT-IR or Raman spectroscopy for real-time monitoring. For stereosensitive steps, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying pressure/temperature conditions. Computational fluid dynamics (CFD) simulations can predict mixing efficiency in large-scale reactors .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer: Address discrepancies by:
  • Validating in vitro assays with orthogonal methods (e.g., surface plasmon resonance alongside cell-based assays).
  • Assessing metabolic stability (hepatic microsome incubation) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks.
  • Using transgenic animal models or tissue-specific knockouts to isolate target-mediated effects.
    Methodological pluralism—combining quantitative (e.g., LC-MS/MS pharmacokinetics) and qualitative (histopathology) data—is key to reconciling results .

Q. How can computational methods elucidate structure-activity relationships (SAR) and off-target risks?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against homology-modeled targets to prioritize analogs with improved binding. Combine molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Off-target profiling via PASS Online or SEA servers predicts polypharmacology risks. Validate predictions with kinase panel assays or thermal shift assays (TSA) .

Q. What experimental designs are effective for assessing synergistic effects in combination therapies?

  • Methodological Answer: Use Chou-Talalay combination index (CI) analysis in cell viability assays (e.g., MTT, resazurin). Apply response surface methodology (RSM) to model drug-drug interactions across concentration matrices. For in vivo validation, employ factorial designs (2x2 or 3x3) with staggered dosing schedules. Synergy mechanisms (e.g., target co-localization) can be confirmed via fluorescence resonance energy transfer (FRET) imaging .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Methodological Answer: Conduct meta-analysis using standardized metrics (e.g., pIC₅₀ values normalized to reference compounds). Replicate experiments under identical conditions (cell line passage number, serum lot, assay buffer pH). Cross-validate with orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets). Publicly share raw data via repositories like Zenodo to enable third-party verification .

Emerging Methodologies

Q. Can AI-driven platforms enhance predictive modeling for derivative synthesis?

  • Methodological Answer: Yes. Train generative adversarial networks (GANs) on ChEMBL or PubChem datasets to propose novel analogs with optimized ADMET profiles. Use reinforcement learning (RL) to iteratively refine reaction conditions (e.g., solvent selection, catalyst loading). Validate predictions with high-throughput robotic synthesis platforms (e.g., Chemspeed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.